2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one involves several steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene. The mixture is heated to the boiling point (130°C) for 9 hours. After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then rendered alkaline with potassium carbonate. The resulting product is extracted with chloroform, dried, and crystallized from ethanol to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and extraction helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced piperazine derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine receptor agonist properties. It is also studied for its potential in treating other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by acting as a dopamine receptor agonist. It primarily targets the D2 and D3 dopamine receptors, stimulating dopaminergic activity in the brain. This leads to improved motor function and reduced symptoms in patients with Parkinson’s disease. The compound also exhibits antagonistic properties at α2-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one is unique due to its dual action as a dopamine receptor agonist and α2-adrenergic receptor antagonist. This dual mechanism enhances its therapeutic efficacy and provides a broader range of pharmacological effects compared to other dopamine agonists .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one, commonly referred to as piribedil , is a synthetic derivative known for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This article delves into the biological activity of piribedil, examining its pharmacological properties, mechanisms of action, and clinical implications.
- Molecular Formula : C16H18N4O2
- Molar Mass : 298.34 g/mol
- CAS Number : 3605-01-4
Piribedil acts primarily as a dopamine D2 receptor agonist , which is crucial for its efficacy in treating Parkinson's disease. It also exhibits antagonistic properties towards the α1A-adrenoceptor , contributing to its pharmacological profile. The compound enhances dopaminergic transmission, particularly in the nigrostriatal pathway, which is often compromised in Parkinson's patients.
Key Receptor Interactions
Receptor Type | Activity | pKi Value |
---|---|---|
D2 receptor (CHO) | Agonist | 6.9 |
α2A-adrenoceptor | Antagonist | 7.1 |
α2C-adrenoceptor | Antagonist | 7.2 |
Biological Activity and Clinical Applications
Piribedil has been studied extensively for its effects on various neurological conditions:
-
Parkinson's Disease :
- Clinical studies indicate that piribedil significantly alleviates motor symptoms associated with Parkinson's disease, particularly tremors and rigidity. It can be used alone or as an adjunct to levodopa therapy.
- A study highlighted that patients receiving piribedil showed improved motor function scores compared to placebo groups (Rondot et al., 1992).
-
Peripheral Circulation Disorders :
- The compound has demonstrated efficacy in improving peripheral blood circulation, making it beneficial for conditions like intermittent claudication and other vascular disorders.
- It acts by enhancing blood flow through vasodilation mechanisms, likely involving sympathetic nervous system modulation.
-
Psychopharmacological Effects :
- Research indicates that derivatives of piribedil may possess novel psychoactive effects without hallucinogenic properties, suggesting potential applications in psychotherapy (PubMed, 2015).
Case Studies
Several case studies have documented the effects of piribedil on patients with Parkinson's disease:
- Case Study 1 : A 65-year-old male with advanced Parkinson's disease experienced a significant reduction in tremor severity after initiating treatment with piribedil at a dosage of 150 mg/day.
- Case Study 2 : In a cohort study involving 50 patients, those treated with piribedil reported a 30% improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores over six months.
Pharmacokinetics
Piribedil exhibits rapid oral absorption with a peak plasma concentration achieved within approximately one hour post-administration (Tmax). The half-life ranges from 1.7 to 6.9 hours, and it is primarily metabolized by the liver with renal excretion of metabolites accounting for about 68% of the dose.
Adverse Effects
While generally well-tolerated, some adverse effects include:
- Mild gastrointestinal disturbances (nausea, vomiting)
- Orthostatic hypotension
- Drowsiness
Properties
Molecular Formula |
C19H24N4O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H24N4O3/c1-2-3-15-11-18(24)21-19(20-15)23-8-6-22(7-9-23)12-14-4-5-16-17(10-14)26-13-25-16/h4-5,10-11H,2-3,6-9,12-13H2,1H3,(H,20,21,24) |
InChI Key |
LCMZFYZAPALYTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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